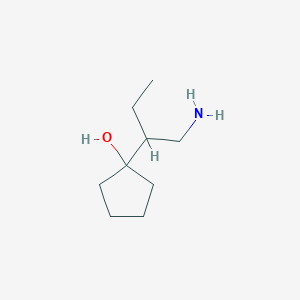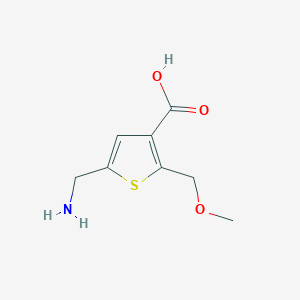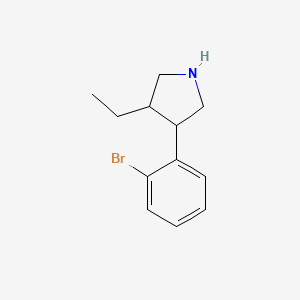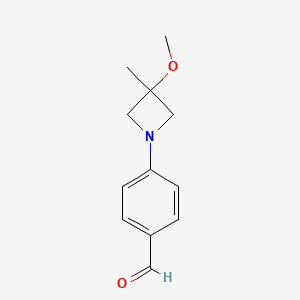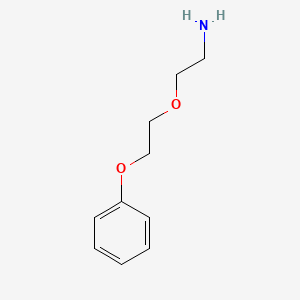
2-(2-Phenoxyethoxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenoxyethoxy)ethanamine: is an organic compound with the molecular formula C10H15NO2 . It is a derivative of ethanamine, where the hydrogen atoms are substituted with a phenoxyethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenoxyethoxy)ethanamine typically involves the reaction of 2-phenoxyethanol with ethylene oxide, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The process can be summarized as follows:
-
Reaction of 2-Phenoxyethanol with Ethylene Oxide:
Reagents: 2-Phenoxyethanol, Ethylene Oxide
Conditions: Base (e.g., Sodium Hydroxide), Solvent (e.g., Toluene), Reflux
Product: 2-(2-Phenoxyethoxy)ethanol
-
Amination of 2-(2-Phenoxyethoxy)ethanol:
Reagents: 2-(2-Phenoxyethoxy)ethanol, Ammonia or Amine
Conditions: Base (e.g., Sodium Hydroxide), Solvent (e.g., Ethanol), Reflux
Product: this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Phenoxyethoxy)ethanamine undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents such as Potassium Permanganate or Hydrogen Peroxide
Conditions: Acidic or Basic Medium
Products: Corresponding Oxidized Products
-
Reduction:
Reagents: Reducing agents such as Lithium Aluminium Hydride or Sodium Borohydride
Conditions: Solvent (e.g., Tetrahydrofuran), Reflux
Products: Corresponding Reduced Products
-
Substitution:
Reagents: Halogenating agents such as Thionyl Chloride or Phosphorus Tribromide
Conditions: Solvent (e.g., Dichloromethane), Reflux
Products: Corresponding Substituted Products
Common Reagents and Conditions:
Oxidation: Potassium Permanganate, Hydrogen Peroxide, Acidic or Basic Medium
Reduction: Lithium Aluminium Hydride, Sodium Borohydride, Tetrahydrofuran, Reflux
Substitution: Thionyl Chloride, Phosphorus Tribromide, Dichloromethane, Reflux
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: 2-(2-Phenoxyethoxy)ethanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the interactions between amines and biological molecules. It is also employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. It is investigated for its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of surfactants, polymers, and other specialty chemicals. It is valued for its reactivity and versatility in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Phenoxyethoxy)ethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Molecular Targets and Pathways:
Receptors: The compound may bind to receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzymes: It can inhibit or activate enzymes, affecting metabolic pathways and cellular processes.
Transporters: The compound may interact with transporters, influencing the uptake and distribution of other molecules within the cell.
Comparison with Similar Compounds
- 2-(2-Ethoxyethoxy)ethanamine
- 2-(2-Methoxyethoxy)ethanamine
- 2-(2-Aminoethoxy)ethanol
Comparison: 2-(2-Phenoxyethoxy)ethanamine is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and pharmacological effects. The phenoxy group can enhance the compound’s ability to interact with specific molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
6338-54-1 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(2-phenoxyethoxy)ethanamine |
InChI |
InChI=1S/C10H15NO2/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5H,6-9,11H2 |
InChI Key |
NARMGECFWCSGGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13179970.png)
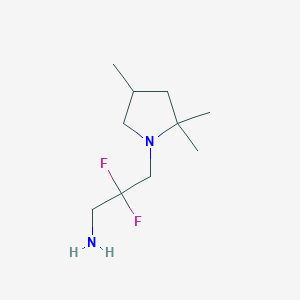

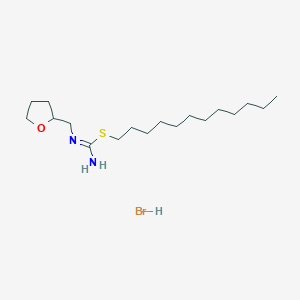
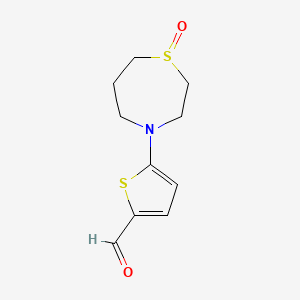
![rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one](/img/structure/B13179995.png)
